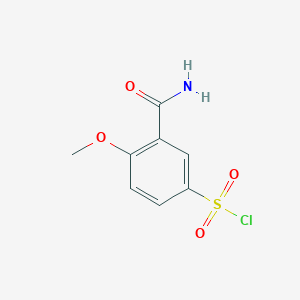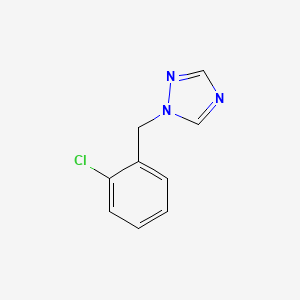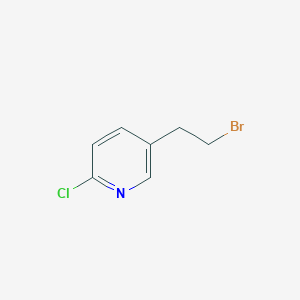
5-(2-Bromoethyl)-2-chloropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(2-Bromoethyl)-2-chloropyridine” is a halogenated organic compound. Halogenated organic compounds are a large class of chemicals that contain one or more halogens (fluorine, chlorine, bromine, or iodine) combined with carbon and other elements .
Synthesis Analysis
While specific synthesis methods for “5-(2-Bromoethyl)-2-chloropyridine” were not found, similar compounds such as “5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane” and “2′-(2-bromoethyl) adenosine monophosphate” have been synthesized and characterized .Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by chemical synthesis. Unfortunately, specific information about the molecular structure of “5-(2-Bromoethyl)-2-chloropyridine” was not found .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as boiling point, melting point, density, refractive index, etc. These properties were not found for “5-(2-Bromoethyl)-2-chloropyridine”, but similar compounds like “2-Bromoethanol” have these properties documented .Applications De Recherche Scientifique
Selective Amination Catalysis
5-(2-Bromoethyl)-2-chloropyridine serves as a starting material in selective amination reactions. A study detailed amination of 5-bromo-2-chloropyridine, catalyzed by a palladium-Xantphos complex, yielding 5-amino-2-chloropyridine with excellent chemoselectivity and high yield, indicating its utility in synthesizing complex organic compounds (Ji, Li, & Bunnelle, 2003).
Halogen Exchange Reactions
The compound is also significant in halogen exchange reactions. Research on silyl-mediated halogen/halogen displacement in pyridines highlighted transformations like converting 2-chloropyridine to 2-bromopyridine, demonstrating the compound's role in synthetic chemistry for substituting halogen groups (Schlosser & Cottet, 2002).
Multitopic Metal Ion-Binding Modules
The compound is pivotal in creating multitopic metal ion-binding modules for supramolecular nanoengineering. An efficient synthesis of bis- and tris-5-(2, 2'-bipyridines) using 5-(2-chloropyridine) synthon was noted, facilitating the creation of multitopic metal ion-binding scaffolds with a large variety of bridging units and substituents, indicating its significance in molecular engineering (Baxter, 2000).
Nucleophilic Substitution Reactions
Rapid nucleophilic displacement reactions of halides like 5-bromopyrimidine with nucleophiles under microwave irradiation, involving 5-(2-Bromoethyl)-2-chloropyridine, indicate its role in efficient synthesis processes, providing a superior method compared to classical heating processes (Cherng, 2002).
Safety And Hazards
Propriétés
IUPAC Name |
5-(2-bromoethyl)-2-chloropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c8-4-3-6-1-2-7(9)10-5-6/h1-2,5H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFWUODXHKZRAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCBr)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromoethyl)-2-chloropyridine | |
CAS RN |
369610-28-6 |
Source


|
| Record name | 5-(2-bromoethyl)-2-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-ethoxyphenyl)ethanone](/img/structure/B2388572.png)
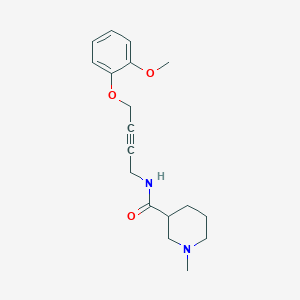
![Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2388575.png)
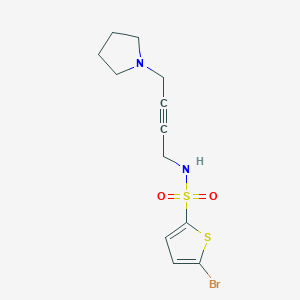
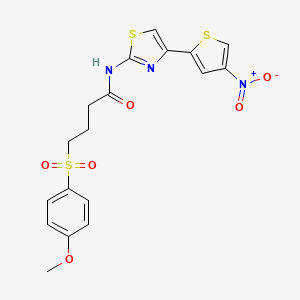
![6-chloro-N-{2-[(2,2,2-trifluoroethyl)amino]phenyl}pyridine-3-sulfonamide](/img/structure/B2388582.png)
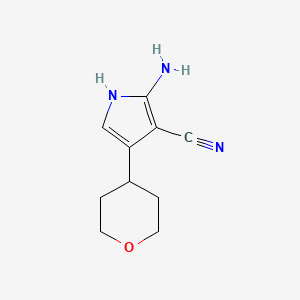
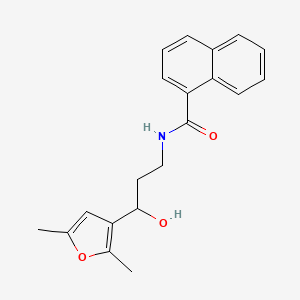
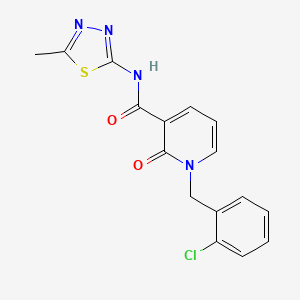
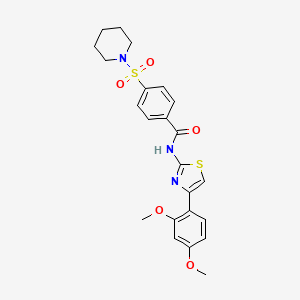
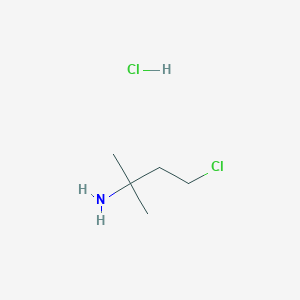
![5-[(3S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-3,4-Dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B2388591.png)
